Relative Response Factor (RRF) Differentiation: Efavirenz Benzoylaminoalcohol vs. Aminoalcohol and Quinoline Impurities
Under USP compendial conditions, Efavirenz Benzoylaminoalcohol exhibits a relative response factor (RRF) of 0.56, which is intermediate between the aminoalcohol impurity (RRF 0.26) and the quinoline analog (RRF 2.0) [1]. The acceptance criterion for the benzoylaminoalcohol impurity is NMT 0.15%, compared to NMT 0.15% for the aminoalcohol and NMT 0.10% for the quinoline analog [1]. This RRF value directly impacts quantification accuracy; using an incorrect RRF (e.g., assuming 1.0) would result in a significant analytical error of approximately 44% for this impurity [2].
| Evidence Dimension | Relative Response Factor (RRF) at 250 nm |
|---|---|
| Target Compound Data | RRF = 0.56 |
| Comparator Or Baseline | Efavirenz aminoalcohol (RRF 0.26), Quinoline analog (RRF 2.0), Efavirenz ethene analog (RRF 0.91) |
| Quantified Difference | RRF difference: 2.15× higher than aminoalcohol; 3.57× lower than quinoline analog; 0.62× of ethene analog |
| Conditions | USP HPLC method, C18 column, 250 nm detection, acetonitrile/trifluoroacetic acid mobile phase |
Why This Matters
The distinct RRF value mandates the use of a certified reference standard for accurate quantification, preventing misestimation of impurity levels that could lead to batch rejection or regulatory non-compliance.
- [1] United States Pharmacopeial Convention. (2025). USP 2025: Efavirenz Monograph. Impurity Table 1. View Source
- [2] Gadapayale, K., et al. (2015). Reversed-phase liquid chromatography with electrospray mass detection and 1H and 13C NMR characterization of new process-related impurities, including forced degradants of efavirenz. Journal of Separation Science, 38(2), 218-230. View Source
